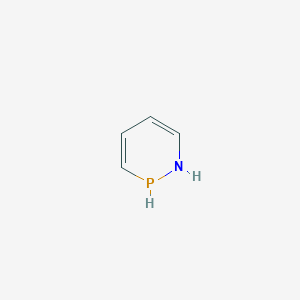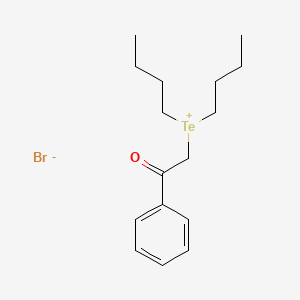![molecular formula C10H14O2 B14309441 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan CAS No. 112408-78-3](/img/structure/B14309441.png)
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms This particular compound is notable for its unique structure, which includes a furan ring substituted with a 3-methyl group and a 2-(2-methyloxiran-2-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan can be achieved through several synthetic routes. One common method involves the reaction of 3-methylfuran with an appropriate epoxide precursor under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols from the oxirane ring.
Substitution: Formation of halogenated or nitrated furans.
Scientific Research Applications
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran
- 2-(2’,3’-epoxy-3’-methylbutyl)-3-methylfuran
- Rose furan oxide
- Rosefuran epoxide
Uniqueness
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is unique due to the presence of both a furan ring and an oxirane ring in its structure. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical behavior and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112408-78-3 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-11-9(8)3-5-10(2)7-12-10/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
ZDRYPNTZRDIHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CCC2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


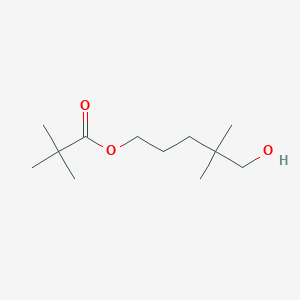
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
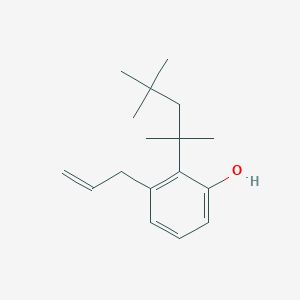
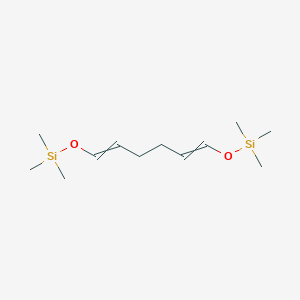
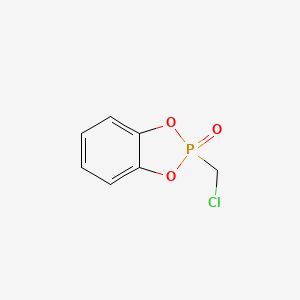
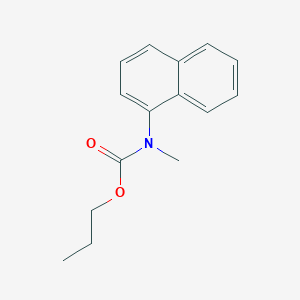
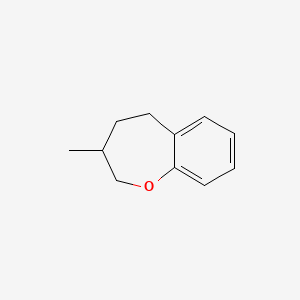
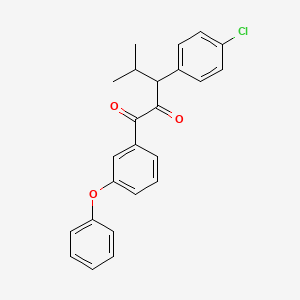

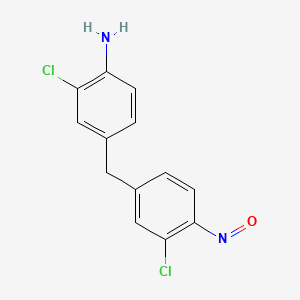
silane](/img/structure/B14309420.png)
